Superior AT1 Angiotensin II Receptor Antagonism Compared to Benzyl Benzoate
Benzyl 4-methylbenzoate demonstrates markedly enhanced antagonist activity at the mouse AT1a angiotensin II receptor relative to the closely related analog benzyl benzoate. In a head-to-head comparison using the same assay system, benzyl 4-methylbenzoate exhibited an IC50 value of 9.28 × 10⁴ nM, whereas benzyl benzoate showed an IC50 of 5.04 × 10⁵ nM [1][2].
| Evidence Dimension | Antagonist activity at mouse AT1a angiotensin II receptor |
|---|---|
| Target Compound Data | IC50 = 9.28 × 10⁴ nM |
| Comparator Or Baseline | Benzyl benzoate (IC50 = 5.04 × 10⁵ nM) |
| Quantified Difference | Benzyl 4-methylbenzoate is 5.4-fold more potent (lower IC50) than benzyl benzoate |
| Conditions | HA-tagged mouse AT1a angiotensin II receptor expressed in HEK293T cells; assessment of decrease in angiotensin II-induced intracellular signaling |
Why This Matters
For researchers investigating angiotensin II receptor pharmacology or screening for AT1 antagonists, the 5.4-fold potency advantage directly translates to a reduced compound requirement and a more sensitive assay signal.
- [1] BindingDB. BDBM50479180 (4-Methylbenzyl Benzoate). View Source
- [2] BindingDB. BDBM50134035 (Benzyl Benzoate). View Source
